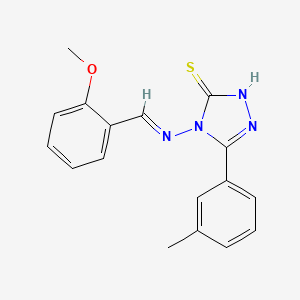

4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its structure comprises a triazole core substituted at the N-4 position with a 2-methoxybenzylidene group and at the C-5 position with a 3-methylphenyl moiety. This compound is synthesized via the condensation of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with 2-methoxybenzaldehyde in ethanol, typically catalyzed by glacial acetic acid or hydrochloric acid .

Properties

CAS No. |

478256-10-9 |

|---|---|

Molecular Formula |

C17H16N4OS |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

4-[(E)-(2-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H16N4OS/c1-12-6-5-8-13(10-12)16-19-20-17(23)21(16)18-11-14-7-3-4-9-15(14)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+ |

InChI Key |

HRYWNMPNHAMJLH-WOJGMQOQSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OC |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methoxybenzaldehyde with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imine group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including 4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans, Aspergillus niger

The compound demonstrated good to moderate antibacterial activity through disc diffusion methods, with notable zones of inhibition against tested microbes .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 7.50 |

| S. aureus | 6.80 |

| B. subtilis | 7.10 |

| C. albicans | 3.90 |

| A. niger | 3.10 |

Anticancer Potential

The triazole derivatives have also been studied for their anticancer activities. The presence of the methoxybenzylidene moiety may enhance the compound's ability to target cancer cells selectively. Preliminary studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of various triazole derivatives in treating infections and cancer:

- A study demonstrated that specific derivatives showed high binding affinities in molecular docking simulations against bacterial enzymes, indicating their potential as new antibiotic candidates .

- Another research effort focused on the antioxidant properties of triazole derivatives, revealing significant activity comparable to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Key Observations :

- Yields for similar Schiff base condensations range widely (42–83%), influenced by aldehyde reactivity and reaction conditions (e.g., reflux time, catalyst) .

Physicochemical Properties

- Lipophilicity : The 2-methoxy group increases hydrophobicity compared to nitro- or halogen-substituted analogs (e.g., 3-bromo or 4-nitrobenzylidene derivatives), which may improve membrane permeability .

- Thermal Stability : Melting points for triazole derivatives vary significantly (70–198°C), with electron-withdrawing groups (e.g., nitro) generally increasing thermal stability .

Table 2: Antimicrobial and Anticancer Activities of Selected Compounds

Key Observations :

- Nitro-substituted derivatives exhibit potent antibacterial activity, with MIC values comparable to ampicillin .

Functional Group Impact on Activity

- Methoxy Groups : Derivatives with methoxy substituents (e.g., 4-methoxybenzylidene) often show enhanced bioavailability but variable activity, depending on substitution patterns .

- Halogen Substituents : Bromo or chloro groups (e.g., 4-chlorophenyl in ) improve antibacterial potency but may increase toxicity .

Biological Activity

4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. Its structural features include a triazole ring substituted with a methoxybenzylidene group and a 3-methylphenyl moiety, contributing to its pharmacological potential. The compound's molecular formula is C17H16N4OS, highlighting the presence of nitrogen, sulfur, and oxygen alongside carbon and hydrogen.

The compound possesses significant chemical reactivity due to its thiol and amine functional groups. The thiol group can engage in oxidation-reduction reactions and form disulfides or react with electrophiles, while the amine group allows for nucleophilic substitution reactions. These properties make it versatile for further chemical modifications and enhance its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. Specifically, 4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has shown significant activity against various pathogens:

- Bacteria : Moderate to good antibacterial activity has been observed against Staphylococcus aureus and Escherichia coli using disc diffusion methods.

- Fungi : Similar compounds have demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger.

The compound's effectiveness suggests it could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The cytotoxicity of 4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been evaluated in various cancer cell lines. Studies have shown that similar triazole derivatives exhibit significant cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Notably, some synthesized derivatives demonstrated higher selectivity towards cancer cells compared to normal cells .

Molecular docking studies suggest that 4-((2-Methoxybenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can effectively bind to bacterial DNA gyrase and other targets associated with microbial resistance mechanisms. This binding affinity is crucial for understanding its mechanism of action and optimizing the compound for therapeutic use .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.